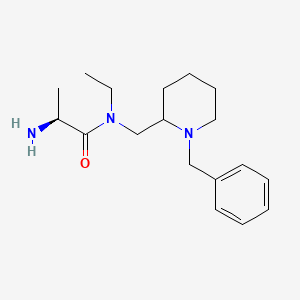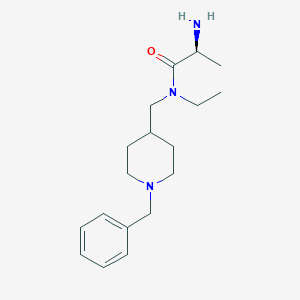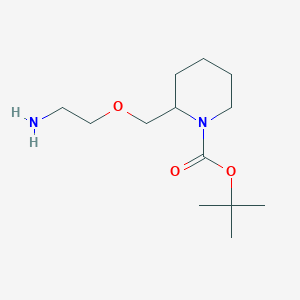![molecular formula C17H23ClN2O3 B7915845 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7915845.png)
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a chloroacetyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: can be compared with similar compounds such as:
[1-(2-Bromo-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester: Similar structure but with an ethyl group instead of a methyl group.
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid phenyl ester: Similar structure but with a phenyl ester instead of a benzyl ester.
These comparisons highlight the uniqueness of This compound
Propriétés
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-14-7-3-2-4-8-14)12-15-9-5-6-10-20(15)16(21)11-18/h2-4,7-8,15H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHISFMLTJJNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915763.png)
![3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915766.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915772.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915780.png)
![[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7915795.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B7915800.png)
![[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915802.png)
![[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915807.png)
![(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915813.png)
![[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7915820.png)
![[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7915827.png)



